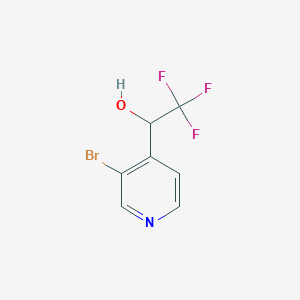

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemoenzymatic Synthesis Applications

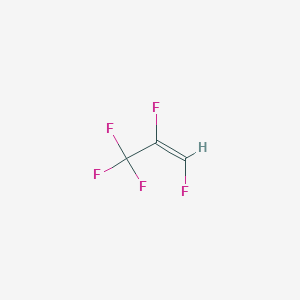

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol has been utilized in chemoenzymatic synthesis. In a study, various 1‐aryl‐2,2,2‐trifluoroethanones, which are structurally similar to 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol, were synthesized and later subjected to bioreduction using stereocomplementary alcohol dehydrogenases. This methodology was part of developing a stereoselective route towards Odanacatib, an orally bioavailable and selective inhibitor of Cathepsin K (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Catalytic Synthesis Applications

The compound is also relevant in palladium-catalyzed cyclization studies. For instance, 3-Bromopyridine-4-carbaldehyde, a compound related to 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol, has been used in catalytic reactions with carboxylic acids to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).

Antibacterial Applications

Research has shown that derivatives of bromopyridine, such as 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have been used as substrates for synthesizing new cyanopyridine derivatives with notable antimicrobial activity against a range of bacteria (Bogdanowicz et al., 2013).

Electrochemical Applications

In electrochemistry, trifluoroethanol, closely related to the compound , has been investigated for its influence on the electrocatalytic reduction of carbon dioxide by a rhenium tricarbonyl bipyridyl complex. The presence of weak Brönsted acids like trifluoroethanol enhances the catalytic process and improves the catalyst's lifetime, indicating potential applications in CO2 reduction technologies (Wong, Chung, & Lau, 1998).

Synthesis of Nonlinear Optical Materials

The compound has been explored in the synthesis of nonlinear optical materials. For example, derivatives like 3-(5-bromopyridin-2-yl)-1-(pyren-1-yl) prop-2-en-1-one demonstrate promising properties for optoelectronic devices due to their excellent third-order nonlinear optical properties (Sun et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, “3-BROMOPYRIDIN-4-YLBORONIC ACID”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Target of Action

Related compounds such as pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

Similar compounds like pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit trka . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways .

Biochemical Pathways

Related compounds have been shown to affect the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

A related compound, c03, has been reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .

Result of Action

Related compounds have been shown to inhibit the proliferation of certain cell lines .

Propriétés

IUPAC Name |

1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3,6,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXLQKSPUWXKFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(C(F)(F)F)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)

![Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6332765.png)

![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)

![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane](/img/structure/B6332790.png)

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)